molecular formula C14H6Cl2O4 B13982848 1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione CAS No. 66227-51-8

1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione

Cat. No.: B13982848
CAS No.: 66227-51-8
M. Wt: 309.1 g/mol
InChI Key: FMYVSOYHWYHDAG-UHFFFAOYSA-N
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Description

1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione is a chemical compound with the molecular formula C14H6Cl2O4. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms and two hydroxyl groups. This compound is known for its vibrant color and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione typically involves the chlorination of 1,8-dihydroxyanthraquinone. The reaction is carried out in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also generates reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis. The molecular targets include DNA and various enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxyanthraquinone (Dantron): Known for its use as a laxative.

    1,4-Dihydroxyanthraquinone (Quinizarin): Used in dye manufacturing.

    1,5-Dihydroxyanthraquinone (Anthrarufin): Studied for its biological activities.

Uniqueness

1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione is unique due to the presence of both chlorine and hydroxyl groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

CAS No.

66227-51-8

Molecular Formula

C14H6Cl2O4

Molecular Weight

309.1 g/mol

IUPAC Name

1,8-dichloro-4,5-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H6Cl2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H

InChI Key

FMYVSOYHWYHDAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)Cl)O)Cl

Origin of Product

United States

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